One of the provided papers outlines a potential synthesis route for N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide: []
Step 1: Synthesis of (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid. This compound can be synthesized through various methods, including a greener approach using ultrasonic radiation. []
Step 2: Esterification of (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid with glycine ethyl ester. This reaction can be carried out using standard esterification protocols, yielding ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. []
Compound Description: This group of compounds represents a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogs that were synthesized and characterized as part of a study focusing on the development of novel M2-29V analogs. [] These analogs were structurally characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectroscopy, and elemental analyses. []
Compound Description: This compound, synthesized in a two-step process, demonstrated potential as a cytotoxic agent. [] It exhibited activity against 158N and 158JP oligodendrocytes, and its redox profile was evaluated in vitro. [] The compound's structure was confirmed using single-crystal X-ray diffraction, revealing its crystallization in the P21 space group. []
Compound Description: This compound, designated CHMFL-KIT-64, was identified as a potent inhibitor of the c-KIT kinase, including various drug-resistant mutants. [] Exhibiting promising pharmacological properties, CHMFL-KIT-64 demonstrated significant in vivo efficacy in preclinical models of gastrointestinal stromal tumors. []
Compound Description: This series of N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide analogs were synthesized using a click chemistry approach and screened for antimicrobial activity against bacteria and fungi. [] The structural characterization of these compounds was achieved through IR, 1H NMR, and mass spectrometry. []
Compound Description: This cinnamic-amino acid hybrid molecule displayed potent cyclooxygenase inhibitory activity (IC50 = 6 µM) and favorable pharmacokinetic properties, marking it as a potential lead compound for novel COX inhibitors. []
N-(4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
Compound Description: These two compounds were investigated using DFT calculations to understand the impact of amino group substitution on their physical and chemical properties. [] The study analyzed various parameters like geometric structural parameters, FTIR spectra, HOMO-LUMO energy gaps, and more. []
Compound Description: This sulfonamide derivative was synthesized and structurally characterized using X-ray diffraction. [, ] The study highlighted its structural features, including bond lengths, angles, and intermolecular interactions. [, ]
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide
Compound Description: This compound, characterized by X-ray crystallography, reveals a twisted conformation around its central C-S(=O)2N(H)-C unit. [] The dihedral angle between the benzene rings is 49.65 (15)°, and the crystal structure is stabilized by N-H···O hydrogen bonds. []
Compound Description: This antiviral active molecule was characterized using Raman and FTIR spectroscopy, complemented by ab initio calculations. [] The study highlighted its vibrational signatures, intermolecular hydrogen bonds, and non-planar structure. []
2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: This compound, identified as BI 665915, demonstrated potent 5-lipoxygenase-activating protein (FLAP) inhibitory activity with an IC50 value below 10 nM. [] It effectively inhibits LTB4 synthesis in human whole blood and possesses a favorable pharmacokinetic profile, making it a promising candidate for further development. []
Compound Description: This compound, designated CHMFL-FLT3-335, exhibits potent and selective inhibition against FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutants. [] Its high selectivity over FLT3 wild-type and c-KIT kinase makes it a promising candidate for acute myeloid leukemia treatment. []
Compound Description: This celecoxib derivative, known as OSU-03012, acts as a phosphoinositide-dependent kinase-1 (PDK1) inhibitor and exhibits anti-proliferative effects in various cancer cell lines. [, ] The compound has been shown to prevent Y-box binding protein-1 (YB-1) from inducing EGFR expression. [, ]
Compound Description: This compound was synthesized and characterized by NMR, MS, HRMS, and X-ray diffraction analysis. [] Theoretical calculations were also performed using HF/6-31G and B3LYP/6-31G methods to investigate its properties. []
Compound Description: This compound serves as a crucial intermediate in synthesizing quinazoline-based anticancer drugs. [] Its structure was confirmed using 1H NMR and ESI-MS techniques. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.